molecular formula C3H3BrI2O B14439926 3-Bromo-2,3-diiodoprop-2-en-1-ol CAS No. 77353-34-5

3-Bromo-2,3-diiodoprop-2-en-1-ol

Cat. No.: B14439926
CAS No.: 77353-34-5
M. Wt: 388.77 g/mol
InChI Key: ZAAFTKJMKGLMRZ-UHFFFAOYSA-N
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Description

3-Bromo-2,3-diiodoprop-2-en-1-ol is an organic compound characterized by the presence of bromine and iodine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,3-diiodoprop-2-en-1-ol can be achieved through the halogenation of propargyl alcohol. The process involves the reaction of propargyl alcohol with elemental bromine and iodine under controlled conditions to introduce the bromine and iodine atoms at the desired positions . The reaction typically requires a solvent such as acetic acid and may be carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,3-diiodoprop-2-en-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.

Scientific Research Applications

3-Bromo-2,3-diiodoprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,3-diiodoprop-2-en-1-ol involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,3-diiodoprop-2-en-1-ol: Similar in structure but with different halogenation patterns.

    2,3-Dibromo-2-propen-1-ol: Contains two bromine atoms instead of a combination of bromine and iodine.

    3-Bromo-3-buten-1-ol: Lacks the iodine atoms, making it less reactive in certain contexts.

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential applications compared to compounds with only one type of halogen. This dual halogenation can lead to unique chemical properties and reactivity patterns, making it valuable in specialized applications.

Properties

CAS No.

77353-34-5

Molecular Formula

C3H3BrI2O

Molecular Weight

388.77 g/mol

IUPAC Name

3-bromo-2,3-diiodoprop-2-en-1-ol

InChI

InChI=1S/C3H3BrI2O/c4-3(6)2(5)1-7/h7H,1H2

InChI Key

ZAAFTKJMKGLMRZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(Br)I)I)O

Origin of Product

United States

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